N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide
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Overview
Description
N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a series of reactions, including nucleophilic substitution or coupling reactions.
Formation of the Carbamoyl Group: The phenyl-pyrrolidine intermediate is then reacted with an appropriate isocyanate to form the carbamoyl group.
Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions.
Formation of the Prop-2-enamide Moiety: Finally, the prop-2-enamide moiety is introduced through a reaction with an appropriate acrylamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide: can be compared with other compounds containing pyrrolidine or phenyl groups, such as:
Uniqueness
Properties
IUPAC Name |
N-ethyl-N-[2-oxo-2-(3-pyrrolidin-1-ylanilino)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-17(22)19(4-2)13-16(21)18-14-8-7-9-15(12-14)20-10-5-6-11-20/h3,7-9,12H,1,4-6,10-11,13H2,2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQURVMAJOPWLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)N2CCCC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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